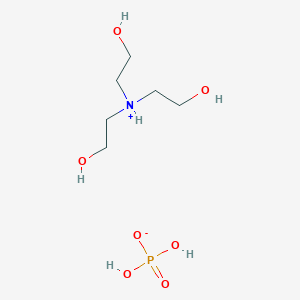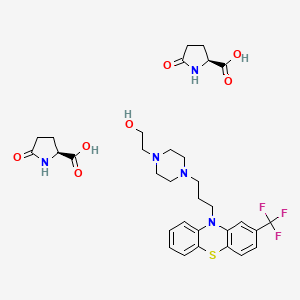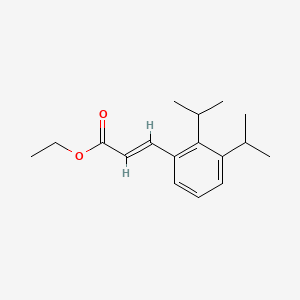
Crisaborole diamer
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Crisaborole diamer is a compound derived from crisaborole, a nonsteroidal topical medication primarily used for the treatment of mild to moderate atopic dermatitis (eczema) in adults and children . Crisaborole is a phosphodiesterase 4 inhibitor, which helps reduce inflammation by blocking the release of certain cytokines involved in the inflammatory process .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of crisaborole involves the formation of a benzoxaborole ring structure. One common method involves the reaction of 4-cyanophenol with 2,1-benzoxaborole in the presence of a base . The reaction is typically carried out under mild conditions, with the use of solvents such as acetonitrile and water .
Industrial Production Methods
Industrial production of crisaborole follows similar synthetic routes but on a larger scale. The process involves the use of high-performance liquid chromatography (HPLC) to ensure the purity of the final product . The reaction conditions are optimized to maximize yield and minimize impurities .
Análisis De Reacciones Químicas
Types of Reactions
Crisaborole undergoes various chemical reactions, including:
Oxidation: Crisaborole can be oxidized under acidic or basic conditions to form different degradation products.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: Substitution reactions involving crisaborole typically occur at the benzoxaborole ring.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and other oxidizing agents.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives .
Aplicaciones Científicas De Investigación
Crisaborole diamer has several scientific research applications:
Chemistry: Used as a model compound to study the behavior of benzoxaborole derivatives.
Biology: Investigated for its potential anti-inflammatory properties in various biological systems.
Medicine: Primarily used in the treatment of atopic dermatitis and other inflammatory skin conditions.
Industry: Employed in the development of new pharmaceutical formulations and topical treatments.
Mecanismo De Acción
Crisaborole diamer exerts its effects by inhibiting phosphodiesterase 4 (PDE4), an enzyme that plays a key role in the inflammatory process . By inhibiting PDE4, crisaborole increases the levels of cyclic adenosine monophosphate (cAMP), which in turn reduces the production of pro-inflammatory cytokines such as tumor necrosis factor alpha and interleukins . This helps to alleviate inflammation and reduce symptoms of atopic dermatitis .
Comparación Con Compuestos Similares
Similar Compounds
Apremilast: Another PDE4 inhibitor used for the treatment of psoriasis.
Tacrolimus: An immunosuppressant used topically for atopic dermatitis.
Pimecrolimus: Similar to tacrolimus, used for inflammatory skin conditions.
Uniqueness
Crisaborole diamer is unique in its specific inhibition of PDE4B, which is particularly effective in reducing inflammation in atopic dermatitis . Unlike other similar compounds, crisaborole has a favorable safety profile and is well-tolerated in long-term use .
Propiedades
Número CAS |
2254541-79-0 |
|---|---|
Fórmula molecular |
C28H20N2O4 |
Peso molecular |
448.5 g/mol |
Nombre IUPAC |
4-[4-[4-(4-cyanophenoxy)-2-(hydroxymethyl)phenyl]-3-(hydroxymethyl)phenoxy]benzonitrile |
InChI |
InChI=1S/C28H20N2O4/c29-15-19-1-5-23(6-2-19)33-25-9-11-27(21(13-25)17-31)28-12-10-26(14-22(28)18-32)34-24-7-3-20(16-30)4-8-24/h1-14,31-32H,17-18H2 |
Clave InChI |
UWNXSZBSYAINRD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C#N)OC2=CC(=C(C=C2)C3=C(C=C(C=C3)OC4=CC=C(C=C4)C#N)CO)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(6R,10bS)-6-(4-methylsulfanylphenyl)-1,2,3,5,6,10b-hexahydropyrrolo[2,1-a]isoquinoline;perchloric acid](/img/structure/B12737168.png)













